molecular formula C10H16BrNOS B13301128 4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol

4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol

Cat. No.: B13301128
M. Wt: 278.21 g/mol
InChI Key: YWJGTMIMTWUXBD-UHFFFAOYSA-N
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Description

4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol is a chemical compound with the molecular formula C10H16BrNOS and a molecular weight of 278.21 g/mol . This compound contains a brominated thiophene ring, an amino group, and a pentanol chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol typically involves the reaction of 4-bromothiophene-2-carbaldehyde with an appropriate amine, followed by reduction and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of 4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-one.

    Reduction: Formation of 4-{[(4-Thiophen-2-yl)methyl]amino}pentan-1-ol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds, stabilizing the compound’s binding to its target . These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H16BrNOS

Molecular Weight

278.21 g/mol

IUPAC Name

4-[(4-bromothiophen-2-yl)methylamino]pentan-1-ol

InChI

InChI=1S/C10H16BrNOS/c1-8(3-2-4-13)12-6-10-5-9(11)7-14-10/h5,7-8,12-13H,2-4,6H2,1H3

InChI Key

YWJGTMIMTWUXBD-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NCC1=CC(=CS1)Br

Origin of Product

United States

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